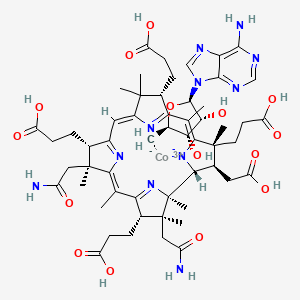

Adenosylcob(III)yrinic acid a,c-diamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

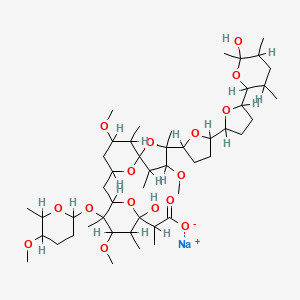

Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid that is cob(III)yrinic acid a,c-diamide having a 5'-adenosyl group attached to the central cobalt atom. It has a role as a mouse metabolite. It derives from a cob(III)yrinic acid a,c diamide. It is a conjugate acid of an adenosylcob(III)yrinate a,c-diamide(4-).

Aplicaciones Científicas De Investigación

Enzymatic Functions and Coenzyme B12 Biosynthesis

Cobaltochelatase in Coenzyme B12 Biosynthesis : Cobaltochelatase, an enzyme involved in the biosynthesis of coenzyme B12 in Pseudomonas denitrificans, utilizes hydrogenobyrinic acid a,c-diamide as a substrate. This complex enzyme, comprising two different components, catalyzes cobalt insertion into the corrin ring. It plays a pivotal role in the conversion of hydrogenobyrinic acid and its a,c-diamide derivative into precursors of adenosylcobalamin, thus demonstrating their significance in the biosynthesis pathway of cobalamin (Debussche et al., 1992).

Cob(II)yrinic Acid a,c-Diamide Reductase : In Pseudomonas denitrificans, an NADH-dependent flavoenzyme, cob(II)yrinic acid a,c-diamide reductase, has been identified. This enzyme, crucial in the cobalamin biosynthetic pathway, reduces Co(II)-corrinoids isolated from the microorganism to the Co(I) state (Blanche et al., 1992).

Amidation of Cobyrinic Acid a,c-Diamide : The enzyme responsible for the amidation of 5'-deoxy-5'-adenosyl-cobyrinic acid a,c-diamide in Pseudomonas denitrificans was purified, revealing its specificity to coenzyme forms of substrates. This enzyme plays a significant role in the stepwise amidation of cobyrinic acid a,c-diamide to cobyric acid, a crucial process in cobalamin biosynthesis (Blanche et al., 1991).

Role in Anaerobic Vitamin B12 Pathway

Enzymatic Mechanism in Vitamin B12 Biosynthesis : Studies on cobyrinic acid a,c-diamide synthetase from Salmonella typhimurium provided insights into the anaerobic biosynthetic pathway of vitamin B12. The enzyme catalyzes the ATP-dependent synthesis of cobyrinic acid a,c-diamide, highlighting its critical role in this pathway (Fresquet et al., 2004).

Genetic Engineering in Vitamin B12 Biosynthesis : An Escherichia coli strain was engineered to produce vitamin B12 via an aerobic biosynthetic pathway. This study suggests that steps from co(II)byrinic acid a,c-diamide to adocobalamin are similar in both aerobic and anaerobic pathways, highlighting the potential of engineered microbial systems for vitamin B12 production (Fang et al., 2018).

Propiedades

Fórmula molecular |

C55H73CoN11O15+ |

|---|---|

Peso molecular |

1187.2 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |

InChI |

InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1 |

Clave InChI |

OQTDHDDYVKUSEW-NQYRMHKHSA-M |

SMILES isomérico |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

SMILES canónico |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)

![(1R,4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1260715.png)

![(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)